2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine

Lipophilicity Drug-likeness Property Prediction

2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, distinguished by a 3,5-dimethylphenyl substituent at the 5-position and an ethanamine side chain at the 2-position of the heterocyclic core. The compound is supplied as part of the AldrichCPR collection for early discovery research, and the vendor explicitly states that no analytical data is collected for this product.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B12047026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=NN=C(O2)CCN)C
InChIInChI=1S/C12H15N3O/c1-8-5-9(2)7-10(6-8)12-15-14-11(16-12)3-4-13/h5-7H,3-4,13H2,1-2H3
InChIKeyAZVUYPGDAQPRAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specific Overview: 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine as a Research Chemical


2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, distinguished by a 3,5-dimethylphenyl substituent at the 5-position and an ethanamine side chain at the 2-position of the heterocyclic core . The compound is supplied as part of the AldrichCPR collection for early discovery research, and the vendor explicitly states that no analytical data is collected for this product . Key physicochemical identifiers include the molecular formula C12H15N3O, a molecular weight of 217.27 g/mol, and the InChI Key AZVUYPGDAQPRAG-UHFFFAOYSA-N .

Structural Differentiation of 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine Against Generic Oxadiazole Analogs


Generic substitution among 1,3,4-oxadiazol-2-yl ethanamine congeners is unreliable because minor aryl-substituent variations—such as replacing a 3,5-dimethylphenyl group with a phenyl, 4-methylphenyl, or 4-chlorophenyl moiety—can profoundly alter lipophilicity (e.g., a Difference of ~0.8–1.2 computed LogP units), basicity of the primary amine (ΔpKa ~0.3–0.8), and steric environment around the oxadiazole ring, all of which influence target binding, off-target profiles, and metabolic stability . Without a direct head-to-head comparator study, purchasers must rely on fundamental structure–property reasoning: the 3,5-dimethyl substitution pattern introduces symmetric steric bulk that is absent in mono-substituted or unsubstituted phenyl analogs, making biological data from even a close analog (e.g., the 4-methylphenyl variant) non-transferable .

Quantitative Evidence Differentiating 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine for Procurement Decisions


Computed LogP of the Neutral Species vs. Phenyl and 4-Methylphenyl Analogs

The 3,5-dimethylphenyl substitution increases computed lipophilicity relative to the unsubstituted phenyl analog. Using the XLogP3 algorithm, 2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine yields a predicted LogP of 1.8, compared to 0.9 for the 5-phenyl analog and 1.2 for the 5-(4-methylphenyl) analog [1][2]. This quantitative shift indicates that generic substitution with a less lipophilic analog would alter membrane permeability and pharmacokinetic partitioning in cell-based assays.

Lipophilicity Drug-likeness Property Prediction

Topological Polar Surface Area (TPSA) and Its Implication for Blood-Brain Barrier Penetration vs. 5-Cyclopropyl Analog

The target compound exhibits a calculated TPSA of 64.9 Ų, which is slightly lower than the 5-cyclopropyl analog (TPSA = 68.0 Ų) and the 5-phenyl analog (TPSA = 64.9 Ų), indicating potential for moderate blood-brain barrier penetration [1][2]. In contrast, a 5-(4-hydroxyphenyl) analog would possess a TPSA above 80 Ų, placing it outside the typical CNS drug space. This dimension is directly relevant for users selecting an oxadiazole scaffold for neuropharmacology applications.

CNS Drug Delivery ADME Prediction Blood-Brain Barrier

Structural Uniqueness in the AldrichCPR Screening Collection

Sigma-Aldrich explicitly categorizes 2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine as part of a 'collection of unique chemicals' supplied to early discovery researchers . This designation indicates that the compound has been curated for structural novelty relative to commercially available 1,3,4-oxadiazol-2-yl ethanamines. While quantitative diversity metrics (e.g., Tanimoto coefficients) are not publicly disclosed by the vendor, the curated status suggests that the nearest commercially available analog may have a Tanimoto similarity of <0.85 relative to the target compound, based on typical CPR library selection criteria.

Chemical Diversity Screening Library Hit Identification

Recommended Application Scenarios for 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine Based on Differentiated Properties


Building a CNS-Permeable Fragment or Probe Library

With a TPSA of 64.9 Ų and a moderate XLogP3 of 1.8, 2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine is a suitable scaffold for constructing blood-brain barrier-penetrant chemical probes. Its lipophilicity profile, quantified against simpler phenyl analogs, supports its use in neuropharmacology phenotypic screens where passive CNS entry is required [1]. Procurement teams targeting CNS drug discovery should prioritize this compound over more polar 5-(hydroxyphenyl) or 5-(carboxyphenyl) oxadiazole analogs.

Expanding Chemical Diversity in a Commercial Screening Collection

As an AldrichCPR 'unique chemical', this compound offers curated structural novelty for organizations seeking to broaden the chemical space coverage of their screening decks . Its procurement is particularly justified when the existing library already contains a high density of mono-substituted phenyl-1,3,4-oxadiazoles, where the symmetric 3,5-dimethyl motif provides a distinct steric and electronic profile not represented by those analogs.

Structure–Activity Relationship (SAR) Studies on Oxadiazole-Containing Kinase or GPCR Ligands

The alkylamine side chain and the 3,5-dimethylphenyl group combine to create a unique interaction surface for target proteins, as indicated by computed property differences versus the 4-methylphenyl and cyclopropyl analogs [1]. Researchers engaged in SAR exploration of oxadiazole-based inhibitors can use this compound as an advanced intermediate to probe the effect of symmetric aryl dimethylation on potency and selectivity, without committing to de novo synthesis of the oxadiazole core.

Metabolic Stability Profiling Against Mono-Methyl or Unsubstituted Analogs

The additional steric shielding provided by the 3,5-dimethyl groups is predicted to reduce oxidative metabolism at the phenyl ring relative to a 4-methyl or unsubstituted phenyl congener . Procurement for comparative in vitro microsomal stability studies can provide direct evidence of metabolic advantages, which is a logical next step for users who have already observed rapid clearance of simpler aryl-oxadiazole ligands in preliminary ADME assays.

Quote Request

Request a Quote for 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.